

orysastrobin hydrolysis photolysis degradation

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Compound Focus: Orysastrobin

CAS No.: 248593-16-0

Cat. No.: S636842

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Orysastrobin Properties & Stability

The table below summarizes key physicochemical properties of **orysastrobin** relevant to its stability and analysis [1].

Property	Value / Description	Experimental Note / Implication
Chemical Group	Strobilurin fungicide; Methoxyiminoacetamide [1]	Mode of action: Respiration inhibitor (QoL fungicide, FRAC code 11) [1].
Water Solubility	80.6 mg/L (at 20 °C, pH 7) [1]	Moderately soluble; behavior in aqueous systems is concentration-dependent.
Octanol-Water Partition Coeff. (Log P)	2.36 [1]	Suggests low mobility; may adsorb to soil and organic matter.
Soil DT ₅₀ (Field)	55 days [1]	Moderately persistent in the soil environment.
Vapour Pressure	7.0 x 10 ⁻⁴ mPa [1]	Low volatility; loss via evaporation is minimal.

Property	Value / Description	Experimental Note / Implication
General Hydrolysis	Not generally susceptible [1]	Relatively stable to hydrolysis under standard conditions.
Isomerism	Exhibits geometric (E/Z) isomerism [1]	Critical for analysis: Method must separate and quantify orysastrobin and its isomers [2].

A primary consideration for analysis is that **orysastrobin** exhibits **geometric (E/Z) isomerism** due to the presence of multiple methoxyimino functional groups and conjugated double bonds. Any analytical method must be capable of separating and quantifying these isomers [2] [1].

Analytical Method for Orysastrobin and Its Isomers

The following method, adapted from a published procedure for rice, can serve as a starting point for analyzing **orysastrobin** and its main isomers (F001, F033) in various matrices [2].

1. Extraction

- **Procedure:** Extract the sample (e.g., 20 g of homogenized matrix) with acetone.
- **Partitioning:** Dilute the extract with saline water and perform liquid-liquid extraction using a dichloromethane/n-hexane mixture to recover the analytes from the aqueous phase.

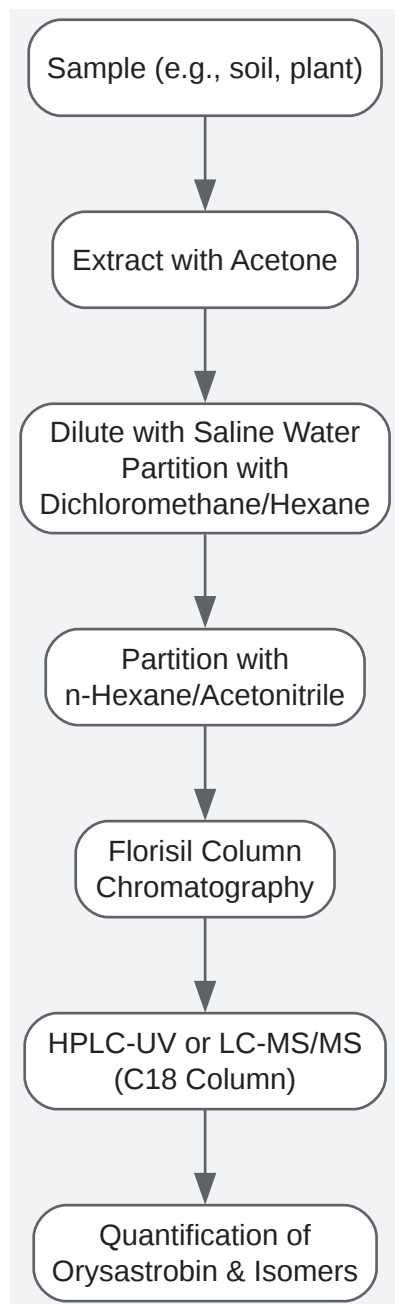
2. Cleanup

- **Partitioning:** Use an n-hexane/acetonitrile partition to remove non-polar co-extractives.
- **Column Chromatography:** Further clean the extract using Florisil column chromatography.

3. Instrumental Analysis

- **Technique:** High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- **Column:** Octadecylsilyl (C18) column.
- **Method Performance:**
 - **Recovery:** 80.6% to 114.8% for fortified samples.
 - **Precision:** Relative standard deviations (RSD) < 20%.
 - **Limits of Quantification (LOQ):** In the range of 0.002 - 0.02 mg/kg [2].

The workflow for this analytical method is summarized in the diagram below:



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FAQs & Troubleshooting

Based on the available information, here are answers to potential technical questions.

Q1: What is the most critical factor to consider when developing an analytical method for orysastrobin? A1: The most critical factor is accounting for its **geometric isomerism**. Your chromatographic method must be optimized to achieve baseline separation of **orysastrobin** from its isomers (like F001 and F033) to ensure accurate quantification. Using a C18 column and the LC conditions described above has been proven effective [2] [1].

Q2: My recovery rates for orysastrobin are low and inconsistent. What could be the issue? A2: Low recovery can stem from several points in the workflow:

- **Incomplete Extraction:** Ensure adequate mixing and time during the initial acetone extraction.
- **Loss During Partitioning:** The partition steps are designed to separate analytes from the matrix. Verify the polarity of your solvents and the solubility of the target compounds. Inefficient separation of the organic and aqueous layers can lead to losses.
- **Adsorption in Cleanup:** The Florisil column, while effective for cleanup, can sometimes retain analytes. Confirm the activity of the sorbent and use an appropriate elution solvent strength to ensure you are recovering all compounds of interest.

Q3: The available literature lacks specific hydrolysis/photolysis protocols for orysastrobin. How can I design my study? A3: You can design a robust study by following general principles for pesticide fate research, using the available **orysastrobin** data as a guide.

- **For Hydrolysis:** Since **orysastrobin** is reported as not generally susceptible to hydrolysis, your study should investigate its stability across a range of pH buffers (e.g., pH 4, 7, and 9) at controlled temperatures (e.g., 25°C and 50°C). Use dark conditions and sealed containers to prevent photodegradation and volatilization. Sample at regular intervals and analyze using the validated LC-MS/MS method.
- **For Photolysis:** Conduct experiments using a light source that simulates environmental UV radiation. Compare samples kept in the dark (as controls) with those exposed to light. The lysimeter study [3] used a roof with 71.5-75.4% UV penetration, which you could approximate. Monitor for the formation of isomers and degradation products.

Guidance for Further Research

The information available is a starting point, but you will likely need to delve deeper to design complete experiments.

- **Consult Official Guidelines:** Refer to standard test guidelines from organizations like the OECD or US EPA for detailed, validated protocols on hydrolysis (e.g., OECD 111) and photolysis (e.g., OECD

316).

- **Investigate Analogues:** Research the degradation pathways of other **strobilurin fungicides** (e.g., azoxystrobin, picoxystrobin). They share similar methoxyimino moieties, and their documented behavior can provide excellent clues for your work with **orysastrobin**.

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